2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride
Description
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride is a synthetic small molecule characterized by an isoquinolin-1(2H)-one core substituted at the 2-position with a piperidin-3-ylmethyl group, followed by a hydrochloride salt formation. This compound is of interest in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in oncology for targeting DNA repair pathways in cancer cells . The piperidine moiety enhances solubility and bioavailability, while the isoquinolinone scaffold provides a rigid framework for binding to enzymatic targets.
Properties
Molecular Formula |
C15H19ClN2O |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethyl)isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c18-15-14-6-2-1-5-13(14)7-9-17(15)11-12-4-3-8-16-10-12;/h1-2,5-7,9,12,16H,3-4,8,10-11H2;1H |
InChI Key |
VFVNCEGFKKXLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=CC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride typically involves the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with the isoquinolinone core under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring and isoquinolinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analog 1: 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one (CAS: 1048371-03-4)
- Core Structure: Shares the isoquinolin-1(2H)-one backbone but differs in substitution (phenylethoxy group at position 5 vs. piperidinylmethyl at position 2).
- Physicochemical Properties : The phenylethoxy group increases hydrophobicity (predicted logP ~2.8) compared to the target compound’s piperidine-aided solubility (logP ~1.5).
- Biological Activity: Likely a PARP inhibitor, but the absence of a basic amine (piperidine) may reduce cellular permeability. No published IC₅₀ data is available; however, its commercial availability suggests exploratory use in early-stage research .
Structural Analog 2: 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide (CAS: 344458-19-1)
- Core Structure: Features a phenanthridinone core instead of isoquinolinone, with a dimethylamino-acetamide substituent.
- Physicochemical Properties: The phenanthridinone core may enhance planar stacking interactions with DNA or enzyme active sites. The dimethylamino group (logP ~2.0) offers moderate solubility, though lower than the hydrochloride salt form of the target compound.
- Biological Activity: Reported as a PARP inhibitor in commercial catalogs. The acetamide chain may confer selectivity for PARP-1/2, but metabolic stability could be a concern due to the labile dimethylamino group .
Structural Analog 3: (S)-2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide Hydrochloride
- Core Structure : Utilizes an indazole-carboxamide scaffold with a piperidine-substituted phenyl group.
- Physicochemical Properties : The indazole core and carboxamide group may improve hydrogen-bonding capacity. The piperidine moiety (similar to the target compound) enhances solubility, but the larger molecular weight (~380 g/mol) could affect bioavailability.
- Biological Activity : Likely targets PARP or kinases due to the indazole-carboxamide motif. Stereochemistry (S-configuration) may influence binding affinity, though explicit data is unavailable .
Table 1: Comparative Analysis of Key Parameters
| Parameter | Target Compound | Analog 1 (1048371-03-4) | Analog 2 (344458-19-1) | Analog 3 (S-isomer) |
|---|---|---|---|---|
| Core Structure | Isoquinolinone | Isoquinolinone | Phenanthridinone | Indazole-carboxamide |
| Substituent | Piperidin-3-ylmethyl (position 2) | Phenylethoxy (position 5) | Dimethylamino-acetamide | Piperidin-3-ylphenyl (position 4) |
| Molecular Weight (g/mol) | ~300 (hydrochloride) | ~310 | ~320 | ~380 |
| logP (Predicted) | 1.5 (hydrochloride improves solubility) | 2.8 | 2.0 | 1.8 |
| Therapeutic Target | PARP inhibitor (inferred) | PARP inhibitor (commercial use) | PARP inhibitor (commercial use) | PARP/kinase (structural analogy) |
| Key Advantage | Enhanced solubility and bioavailability | High rigidity for binding | Planar DNA interaction potential | Stereochemical selectivity |
Research Findings and Implications
- Target Compound vs. Analog 1 : The piperidinylmethyl group in the target compound likely improves blood-brain barrier penetration compared to Analog 1’s hydrophobic phenylethoxy group, making it more suitable for central nervous system (CNS)-related PARP targets.
- Target Compound vs. Analog 2: The isoquinolinone core may offer better metabolic stability than Analog 2’s phenanthridinone, which is prone to oxidation at the 5,6-dihydro position.
- Target Compound vs. Analog 3: While both contain piperidine, the indazole-carboxamide in Analog 3 could confer broader kinase inhibition, whereas the target compound’s isoquinolinone may favor PARP specificity.
Biological Activity
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities.
- Chemical Name : this compound
- CAS Number : 51876409
- Molecular Formula : C15H19ClN2O
- Molecular Weight : 278.777 g/mol
Antibacterial Activity
Research indicates that isoquinoline derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that certain isoquinoline derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Isoquinoline Derivatives
| Compound | MIC (mg/mL) | Bacteria Tested |
|---|---|---|
| 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one HCl | TBD | S. aureus, E. coli |
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 0.0039 | S. aureus |
| 3-(4-chlorophenyl)acrylamide | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial effects, isoquinoline derivatives have also shown antifungal activity. The compound exhibited moderate antifungal activity against various fungal strains, with MIC values indicating its potential as an antifungal agent .
Anticancer Activity
The anticancer properties of isoquinoline derivatives have been explored in various studies. For instance, compounds related to isoquinolines have demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one HCl | MCF-7 (Breast Cancer) | TBD |
| Benzimidazole Derivative | HCT116 (Colon Cancer) | TBD |
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets or pathways. For example, isoquinolines may inhibit key enzymes or disrupt cellular processes necessary for pathogen survival or cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:
-
Study on Antibacterial Efficacy :
A clinical trial evaluated the effectiveness of a related isoquinoline derivative in treating bacterial infections resistant to conventional antibiotics, showing promising results in reducing infection rates. -
Anticancer Trials :
Preclinical models using isoquinoline derivatives demonstrated significant tumor reduction in xenograft models, indicating their potential for further development as anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a piperidine derivative with an isoquinolinone precursor in anhydrous dioxane, using 4-dimethylaminopyridine (DMAP) and acyl chlorides under reflux conditions. Post-reaction, acidify with HCl to precipitate the hydrochloride salt. Purification involves silica gel chromatography (TLC monitoring) and recrystallization. Purity (>98%) is verified via titration (e.g., alcohol dissolution followed by sodium hydroxide titration) and IR spectroscopy to confirm functional groups .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR and MS : Confirm molecular structure and substituent positions. For example, NMR peaks for the piperidine methyl group appear at δ 2.8–3.2 ppm, while the isoquinolinone carbonyl is observed near δ 165 ppm .
- Titration : Quantify chloride content and validate stoichiometry of the hydrochloride salt .
- Melting Point Analysis : Assess crystalline purity (deviations >2°C suggest impurities) .
Q. How should stability and storage conditions be optimized?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Use anhydrous solvents during handling to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Molecular Operating Environment (MOE) simulate steric/electronic effects of substituents. Combine with cheminformatics to screen optimal solvents (e.g., dielectric constant matching) and catalysts. Experimental validation via high-throughput microreactors reduces trial-and-error cycles .
Q. What strategies resolve contradictions in spectroscopic or biological activity data?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental MS/MS fragmentation with in silico predictions (e.g., Lipid Search database protocols) .
- Statistical Analysis : Apply ANOVA to biological replicates (e.g., enzyme inhibition assays) to distinguish signal noise from true activity. Fisher’s least-significant difference test identifies outliers .
Q. How to investigate degradation pathways and reactive intermediates?
- Methodological Answer : Use LC-HRMS to track degradation under stress conditions (heat, pH extremes). Isotope labeling (e.g., deuterated solvents) identifies hydrolysis or oxidation sites. Pair with molecular dynamics simulations to predict degradation-prone regions .
Q. What advanced separation techniques improve yield in complex mixtures?
- Methodological Answer : Implement membrane separation (e.g., nanofiltration) to isolate the hydrochloride salt from byproducts. Optimize parameters (pH, pressure) using design-of-experiment (DoE) software. Centrifugal partition chromatography (CPC) enhances purity in polar solvent systems .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
